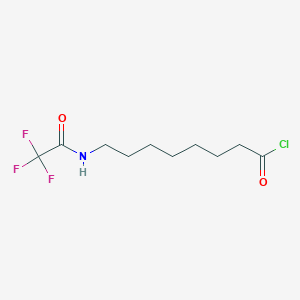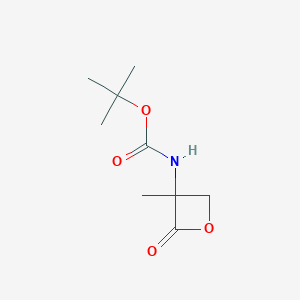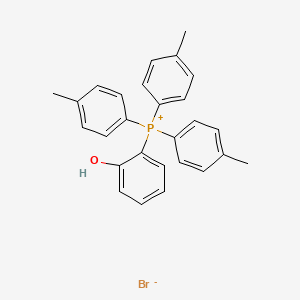
8-(2,2,2-Trifluoroacetamido)octanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,2,2-Trifluoroacetamido)octanoyl chloride is a chemical compound with the molecular formula C10H15ClF3NO2. It is an acyl chloride derivative that contains a trifluoroacetamido group attached to an octanoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2,2-Trifluoroacetamido)octanoyl chloride typically involves the reaction of octanoyl chloride with 2,2,2-trifluoroacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction is often conducted at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
8-(2,2,2-Trifluoroacetamido)octanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form amides or esters
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound include substituted amides, esters, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
8-(2,2,2-Trifluoroacetamido)octanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 8-(2,2,2-Trifluoroacetamido)octanoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The trifluoroacetamido group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoyl chloride: A simpler acyl chloride without the trifluoroacetamido group.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the octanoyl chloride backbone
Uniqueness
8-(2,2,2-Trifluoroacetamido)octanoyl chloride is unique due to the presence of both the trifluoroacetamido group and the octanoyl chloride backbone. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Eigenschaften
CAS-Nummer |
847278-41-5 |
|---|---|
Molekularformel |
C10H15ClF3NO2 |
Molekulargewicht |
273.68 g/mol |
IUPAC-Name |
8-[(2,2,2-trifluoroacetyl)amino]octanoyl chloride |
InChI |
InChI=1S/C10H15ClF3NO2/c11-8(16)6-4-2-1-3-5-7-15-9(17)10(12,13)14/h1-7H2,(H,15,17) |
InChI-Schlüssel |
KKKZFOCDPLJCRB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)Cl)CCCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)







![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
